

UCM765: A Selective MT2 Receptor Partial Agonist - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UCM765

Cat. No.: B1683360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a significant pharmacological tool and a potential therapeutic agent due to its selective partial agonism at the melatonin MT2 receptor. This document provides a comprehensive technical overview of **UCM765**, consolidating its pharmacological data, experimental methodologies, and known signaling pathways. The information presented is intended to support further research and drug development efforts targeting the melatonergic system. While **UCM765** exhibits sub-nanomolar affinity for human melatonin receptors, its in vivo potency is noted to be lower, which may be attributed to its metabolic liability and modest microsomal stability.^{[1][2]}

Pharmacological Profile

UCM765 is characterized by its significant selectivity for the MT2 receptor over the MT1 receptor. This selectivity is crucial for dissecting the specific physiological roles of the MT2 receptor.

Quantitative Data: Receptor Binding and In Vivo Efficacy

The following tables summarize the key quantitative data for **UCM765**.

Table 1: Receptor Binding Affinity

Receptor	Ligand	K _i (nM)	pK _i	Source
Human MT1	UCM765	776.25	6.11	[3]
Human MT2	UCM765	27.54	7.56	[3]

Selectivity Ratio (MT1/MT2): ~28.2

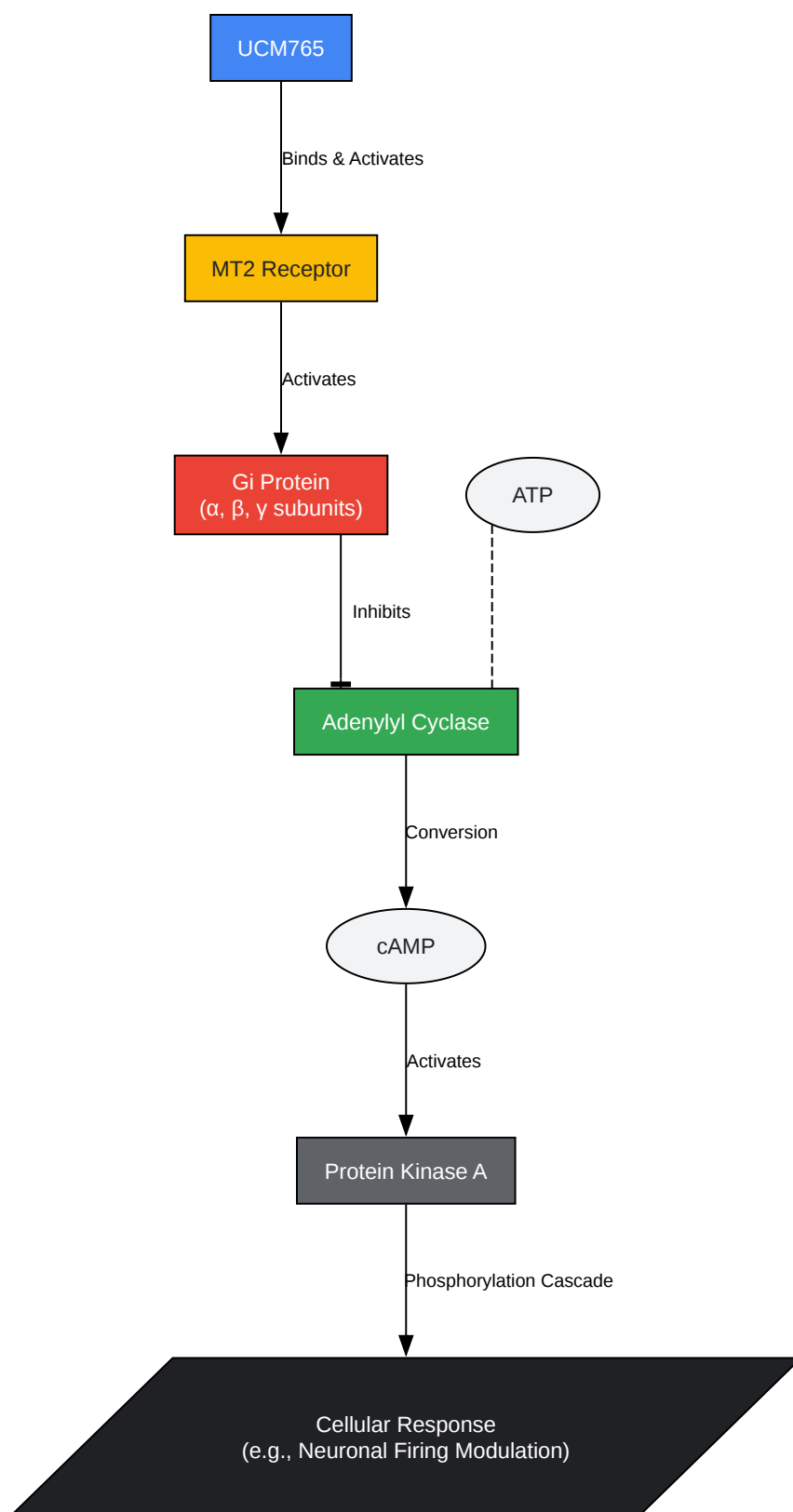
Table 2: Summary of In Vivo Studies

Study Type	Species	Dosing (Route)	Key Findings	Reference(s)
Anxiolytic	Rat	5-20 mg/kg (i.p.)	Anxiolytic-like effects at 10 mg/kg without locomotor impairment. Effects blocked by MT2 antagonist 4P-PDOT.	[4]
Sleep Regulation	Rat	20-60 mg/kg (s.c.)	Promotes NREM sleep; increases delta power. Decreases latency to NREM sleep at 40-60 mg/kg. No effect on REM sleep.	[5]
Antinociception	Rat	5-40 mg/kg (s.c.)	Dose-dependent antinociceptive effects in acute and inflammatory pain models. Maximal effect at 20 mg/kg. Effects blocked by MT2 antagonist 4P-PDOT.	

Note: Specific quantitative data on functional efficacy (EC₅₀, E_{max}) and pharmacokinetics (t_{1/2}, C_{max}, bioavailability) for **UCM765** are not readily available in the reviewed public domain literature.

Signaling Pathway

The MT2 receptor is a G-protein coupled receptor (GPCR). **UCM765**, as a partial agonist, activates this receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.



[Click to download full resolution via product page](#)

Caption: MT2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline standardized protocols for key assays used to characterize **UCM765**.

In Vitro Assays

This assay determines the binding affinity (K_i) of **UCM765** for MT1 and MT2 receptors.

- Objective: To quantify the affinity of **UCM765** for melatonin receptors.
- Materials:
 - Cell membranes from HEK293 or NIH3T3 cells stably expressing human MT1 or MT2 receptors.
 - Radioligand: 2-[125 I]iodomelatonin.
 - Assay Buffer: Tris-HCl buffer with $MgCl_2$.
 - **UCM765** stock solution.
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:
 - Prepare serial dilutions of **UCM765**.
 - In a 96-well plate, incubate cell membranes with a fixed concentration of 2-[125 I]iodomelatonin and varying concentrations of **UCM765**.
 - Incubate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
 - Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

- Wash filters with ice-cold assay buffer.
- Measure the radioactivity trapped on the filters using a scintillation counter.
- Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).
- Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

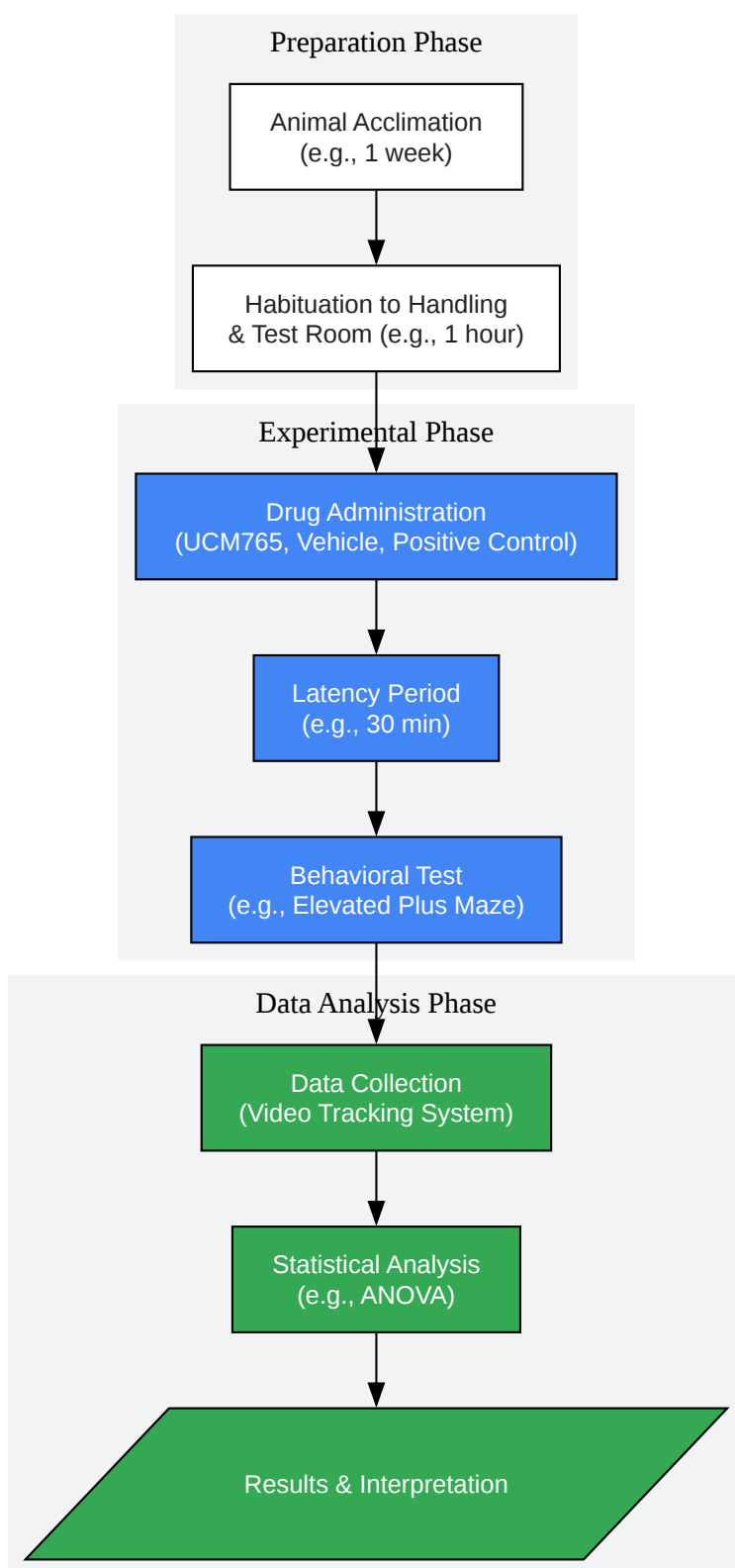
This assay measures the ability of **UCM765** to inhibit adenylyl cyclase activity, confirming its agonist function.

- Objective: To determine the functional potency (EC50) and efficacy (Emax) of **UCM765**.
- Materials:
 - CHO or HEK293 cells expressing MT2 receptors.
 - Forskolin (an adenylyl cyclase activator).
 - **UCM765** stock solution.
 - cAMP detection kit (e.g., TR-FRET, AlphaScreen).
- Procedure:
 - Culture cells in 96-well plates.
 - Pre-treat cells with varying concentrations of **UCM765**.
 - Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
 - Incubate for a specified time at 37°C.
 - Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit according to the manufacturer's instructions.

- Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition relative to a full agonist).

In Vivo Assays

The workflow for in vivo behavioral studies typically involves animal habituation, drug administration, behavioral testing, and data analysis.



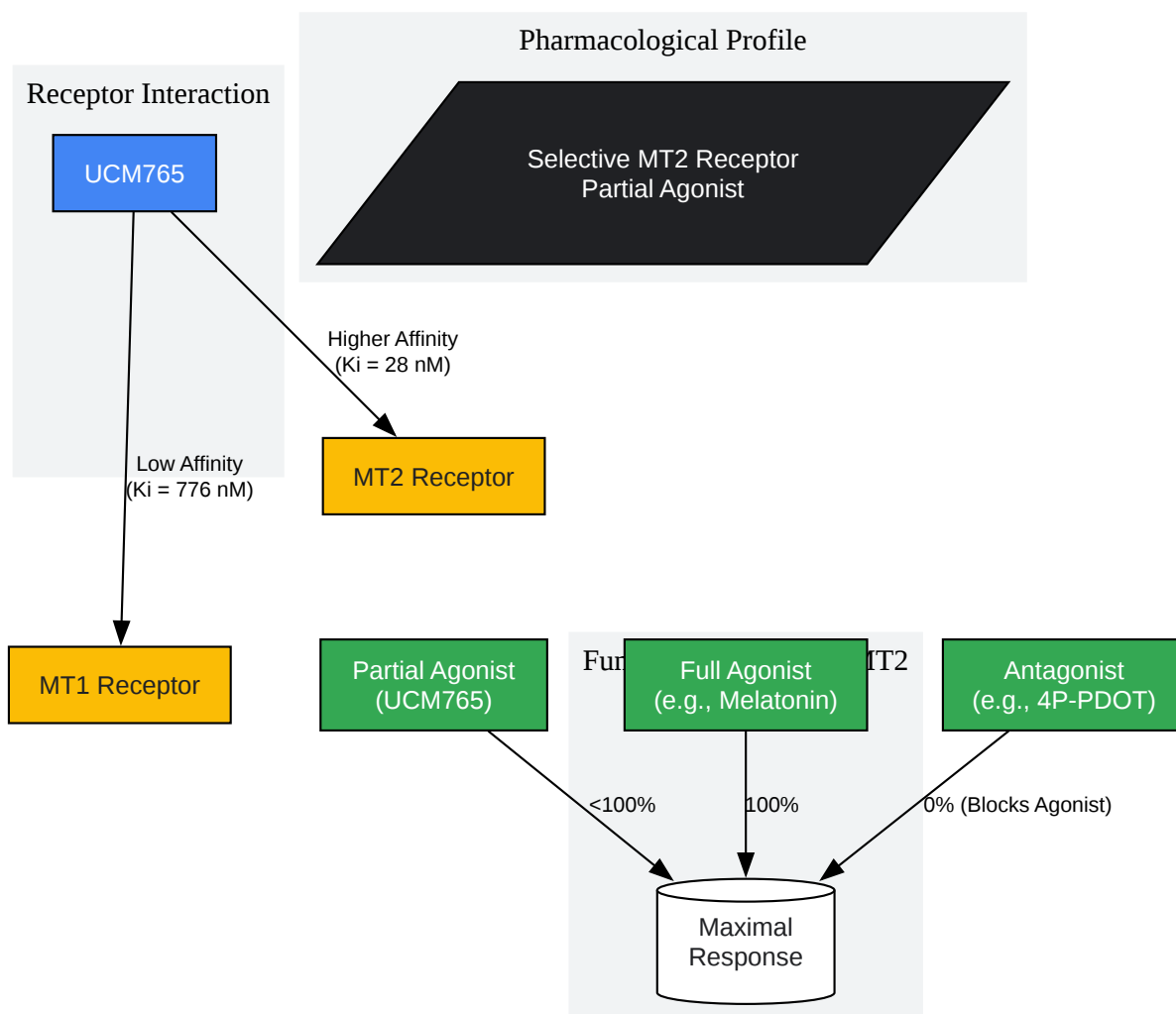
[Click to download full resolution via product page](#)

Caption: General Workflow for In Vivo Behavioral Experiments.

- Principle: This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.
- Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
- Procedure:
 - Administer **UCM765** (e.g., 10 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam).
 - After a pre-treatment period (e.g., 30 minutes), place the rat in the center of the maze, facing an open arm.
 - Allow the animal to explore the maze for 5 minutes.
 - Record the number of entries and the time spent in each arm using a video-tracking system.
 - Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent and entries into the open arms compared to the vehicle group.
- Principle: This test measures the response latency to a thermal stimulus, which is increased by analgesic drugs.
- Apparatus: A metal plate that can be maintained at a constant temperature (e.g., 55°C).
- Procedure:
 - Administer **UCM765** (e.g., 5-40 mg/kg, s.c.), vehicle, or a positive control.
 - At a set time post-administration, place the animal on the hot plate.
 - Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).
 - A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
 - An increase in latency compared to the vehicle group indicates an antinociceptive effect.

Logical Relationships

The pharmacological profile of **UCM765** is defined by its selectivity and its partial agonism.



[Click to download full resolution via product page](#)

Caption: **UCM765's** Selective Partial Agonism.

Conclusion

UCM765 is a valuable research tool for investigating the physiological and pathophysiological roles of the MT2 receptor. Its selectivity allows for the specific exploration of MT2-mediated pathways in anxiety, sleep, and pain. While its therapeutic potential is suggested by preclinical data, challenges related to its metabolic stability and pharmacokinetic profile need to be addressed in future drug development efforts. This guide provides a foundational repository of technical information to aid researchers in designing and interpreting studies involving this selective MT2 partial agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UCM 765 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Anxiolytic effects of the melatonin MT(2) receptor partial agonist UCM765: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [UCM765: A Selective MT2 Receptor Partial Agonist - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683360#ucm765-as-a-selective-mt2-receptor-partial-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com